molecular formula C48H49N13O10S6 B021164 Thiocillin I CAS No. 59979-01-0

Thiocillin I

Cat. No. B021164
CAS RN: 59979-01-0
M. Wt: 1160.4 g/mol
InChI Key: FEORQDDAQBRWPT-NBBXXHIDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiocillin I is part of the thiocillin family, a group of natural-product antibiotics derived from ribosomally encoded peptides. These compounds undergo extensive posttranslational modifications to yield mature trithiazolylpyridine-containing macrocyclic compounds. Despite their potent antibiotic activity, the pharmacokinetic properties of thiocillins have limited their clinical use. However, the ability to generate novel thiocillin variants through genetic manipulation of the precursor peptide genes has expanded the understanding of their structure-activity relationships (Acker, Bowers, & Walsh, 2009).

Synthesis Analysis

Thiocillin I, along with its variants, is synthesized through a remarkable biosynthetic pathway that includes the ribosomal synthesis of a precursor peptide followed by a series of complex posttranslational modifications. These modifications include cyclodehydration, oxidation of cysteines to thiazoles, and a unique enzyme-catalyzed [4 + 2] cycloaddition, leading to the formation of its distinct trithiazolylpyridine core. This biosynthetic process not only demonstrates the complexity of natural antibiotic synthesis but also opens avenues for the generation of thiocillin variants with potentially enhanced activities through chemoenzymatic synthesis (Wever et al., 2015).

Molecular Structure Analysis

The molecular structure of thiocillin I is characterized by a macrocyclic framework that encompasses a trithiazolylpyridine core. This structure is a result of multiple posttranslational modifications, where the C-terminal 14 residues of a precursor peptide undergo 13 modifications to form the mature antibiotic. The complexity and uniqueness of thiocillin's structure, with its heavy posttranslational modifications, underscore its potent antibiotic activity and specificity (Wieland Brown et al., 2009).

Chemical Reactions and Properties

Thiocillin I engages in chemical reactions characteristic of its thiazolylpyridine core and macrocyclic structure. Its biosynthesis involves a cascade of chemical reactions, including lantibiotic-type dehydrations, cyclodehydration, and oxidation, which ultimately yield its complex molecular scaffold. These reactions not only illustrate the chemical versatility of thiocillin I but also its potential as a scaffold for developing new antibiotics with similar or enhanced properties (Walsh, Acker, & Bowers, 2010).

Physical Properties Analysis

The physical properties of thiocillin I, such as solubility and ultraviolet absorption, reflect its structural complexity and biochemical functionality. Thiocillins are soluble in a mixture of chloroform and methanol and exhibit characteristic ultraviolet absorptions, indicative of their macrocyclic and aromatic constituents. These properties not only facilitate the purification and characterization of thiocillins but also hint at the specific interactions they may have with bacterial targets (Shoji et al., 1976).

Chemical Properties Analysis

The antibiotic activity of thiocillin I, derived from its chemical properties, targets the initial steps of bacterial protein synthesis. The incorporation of sulfur, as evidenced by its high sulfur content, contributes to its bactericidal properties against Gram-positive bacteria. The specificity and potency of thiocillin I against bacterial targets are closely linked to its unique chemical structure, highlighting the role of its posttranslational modifications in conferring antibiotic activity (Shoji et al., 1976).

Scientific Research Applications

Application Summary

Thiocillin I is a thiopeptide antibiotic . Thiopeptides are a class of potent antibiotics with promising therapeutic potential . Thiocillin I and its congeners are isolated from Bacillus cereus . This substance has become of special significance in recent times, notably through the work of Walsh .

Methods of Application or Experimental Procedures

The total synthesis of Thiocillin I has been achieved . The synthesis involved a novel Mo (VI)-oxide/picolinic acid catalyst for the cyclodehydration of cysteine peptides to form thiazoline heterocycles . This powerful tool enabled the total syntheses of two representative thiopeptide antibiotics: micrococcin P1 and thiocillin I . These two concise syntheses feature a C–H activation strategy to install the trisubstituted pyridine core and thiazole groups .

Results or Outcomes

The synthetic material displays promising antimicrobial properties measured against a series of Gram-positive bacteria . This work unequivocally defines the full structure (constitution and configuration) of the natural product as 1 .

Safety And Hazards

Thiocillin I is for research use only, not for human or veterinary use . In case of inhalation, skin contact, eye contact, or ingestion, specific first aid measures should be taken . It’s not classified as a hazardous substance or mixture .

Future Directions

The development of a novel Mo(VI)-oxide/picolinic acid catalyst for the cyclodehydration of cysteine peptides to form thiazoline heterocycles has enabled the total syntheses of two representative thiopeptide antibiotics: micrococcin P1 and Thiocillin I . This approach could lead to novel anti-infective agents with improved therapeutic properties .

properties

IUPAC Name

2-[2-[(26E)-26-ethylidene-12,29-bis(1-hydroxyethyl)-19-(2-hydroxypropan-2-yl)-14,21,28,31-tetraoxo-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[(E)-1-(2-hydroxypropylamino)-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H49N13O10S6/c1-8-23(36(65)49-12-19(3)62)51-37(66)27-15-74-45(56-27)31-18-75-44(58-31)25-11-10-22-34(50-25)26-13-76-46(53-26)33(21(5)64)60-39(68)29-17-77-47(57-29)35(48(6,7)71)61-40(69)30-16-73-43(55-30)24(9-2)52-41(70)32(20(4)63)59-38(67)28-14-72-42(22)54-28/h8-11,13-21,32-33,35,62-64,71H,12H2,1-7H3,(H,49,65)(H,51,66)(H,52,70)(H,59,67)(H,60,68)(H,61,69)/b23-8+,24-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEORQDDAQBRWPT-NBBXXHIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1C2=NC(=CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)NC(=CC)C(=O)NCC(C)O)C8=NC(=CS8)C(=O)NC(C(=O)N1)C(C)O)C(C)O)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/1\C2=NC(=CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)N/C(=C/C)/C(=O)NCC(C)O)C8=NC(=CS8)C(=O)NC(C(=O)N1)C(C)O)C(C)O)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H49N13O10S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1160.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiocillin I

CAS RN

59979-01-0
Record name Thiocillin I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059979010
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
125
Citations
JUNI SHOJI, T KATO, Y YOSHIMURA… - The Journal of …, 1981 - jstage.jst.go.jp
… 4); one was found in the samples from micrococcin P1 and thiocillin I and the other from thiocillins II and III. These were predicted to be compounds (9) and (10), respectively. …
Number of citations: 42 www.jstage.jst.go.jp
S Akasapu, AB Hinds, WC Powell, MA Walczak - Chemical Science, 2019 - pubs.rsc.org
… , with the exception of the deprotection for thiocillin I. We found that acidic conditions alone … reveal thiocillin I (2) in 15%. Micrococcin P1 was completed in 14 steps and thiocillin I was …
Number of citations: 21 pubs.rsc.org
JUNI SHOJI, H HINOO, Y WAKISAKA… - The Journal of …, 1976 - jstage.jst.go.jp
… When thiocillin I was administered to the mice infected with Streptococcus pyogenes, … The plasma level of thiocillin I was not detectable (<0.1 pg/ml) by bioassay in mice given 50 …
Number of citations: 53 www.jstage.jst.go.jp
YJ Son, HJ Hwang, Y Kwon - ACS Chemical Biology, 2023 - ACS Publications
… cereus ATCC 14579 mainly produced Val-6 hydroxylated thiocillin I (3), thiocillin II (4), YM-266183 (7), and YM-266184 (8) (Figure 2B). (21) When the putative nonheme iron-dependent …
Number of citations: 3 pubs.acs.org
LC Wieland Brown, MG Acker… - Proceedings of the …, 2009 - National Acad Sciences
… highly Cys/Thr/Ser-enriched peptide sequence H 2 N-SCTTCVCTCSCCTT-CO 2 H, predicted to encode the thiazolylpeptides micrococcin P1 and P2 (compounds 1 and 2), thiocillin I-III …
Number of citations: 213 www.pnas.org
VS Aulakh - 2010 - open.library.ubc.ca
… 8a In a like manner, the full structures of thiocillin I (the subject of this … thiocillin I and MP1 were structurally similar. As reported by Shoji and co-workers,15 acidic hydrolysis of thiocillin I …
Number of citations: 4 open.library.ubc.ca
DCK Chan, LL Burrows - Journal of Antimicrobial …, 2021 - academic.oup.com
Background Thiopeptides are a class of antibiotics that are active against Gram-positive bacteria and inhibit translation. They were considered inactive against Gram-negative bacteria …
Number of citations: 10 academic.oup.com
AA Bowers, MG Acker, A Koglin… - Journal of the American …, 2010 - ACS Publications
… For the wild-type scaffold, we validated that four of the thiocillin variants (Micrococcin P1, Micrococcin P2, YM-266183, and Thiocillin I) had equivalent submicromolar antibiotic potency …
Number of citations: 117 pubs.acs.org
VS Aulakh, MA Ciufolini - Journal of the American Chemical …, 2011 - ACS Publications
… The total synthesis of the thiopeptide antibiotic, thiocillin I, is described. This work unequivocally defines the full structure (constitution and configuration) of the natural product …
Number of citations: 59 pubs.acs.org
R Liao, L Duan, C Lei, H Pan, Y Ding, Q Zhang… - Chemistry & biology, 2009 - cell.com
… The paradigm generality for thiopeptide biosynthesis was supported by genome mining and ultimate confirmation of the thiocillin I production in Bacillus cereus ATCC 14579, a strain …
Number of citations: 220 www.cell.com

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